(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid
Description
Properties
CAS No. |
754190-57-3 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2e 3 Quinoxalin 2 Yl Prop 2 Enoic Acid and Its Analogs
Conventional Cyclocondensation Reactions for Quinoxaline (B1680401) Ring Formation
The most traditional and widely employed method for constructing the quinoxaline scaffold is the cyclocondensation reaction. wisdomlib.org This chemical process involves the formation of the pyrazine (B50134) ring of the quinoxaline system by combining two or more reactants to create the cyclic structure. wisdomlib.org
Condensation of 1,2-Diketones with 1,2-Diamines
The classical and most fundamental route to quinoxaline derivatives is the acid-catalyzed condensation of an aromatic 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (like benzil). chim.itresearchgate.net This reaction is robust and has been the subject of numerous improvements to enhance yields and shorten reaction times. chim.itsid.ir The reaction mechanism is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the diketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. While effective, this classic procedure often requires high temperatures and the use of strong acids. nih.gov
The versatility of this method is demonstrated by the wide array of substituents that can be incorporated into the final quinoxaline product by choosing appropriately substituted 1,2-diamines and 1,2-diketones. The reaction conditions and yields are often influenced by the electronic properties of these substituents.
Variations in Starting Materials for Quinoxaline-2-Carboxylic Acid Derivatives
To synthesize the crucial precursor, quinoxaline-2-carboxylic acid or its corresponding aldehyde, variations of the conventional condensation are employed. Instead of a simple 1,2-diketone, α-keto acids or their derivatives are used. For instance, the condensation of o-phenylenediamine (B120857) with mesoxalic acid derivatives (2-oxomalonic acid) can lead to the formation of 2-hydroxyquinoxaline-3-carboxylic acid or its tautomer, 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid. sapub.org
Another synthetic route involves the reaction of o-phenylenediamine with 2-oxopropionaldehyde to yield 2-methylquinoxaline. sapub.org The methyl group can then be oxidized to a carboxyl group or an aldehyde. A notable synthesis of quinoxaline-2-carboxaldehyde starts from D-glucose, which is reacted with o-phenylenediamine to form tetrahydroxybutyl-quinoxaline. This intermediate is then oxidized, for example with iodate, to afford quinoxaline-2-carboxaldehyde. sapub.org Similarly, direct synthesis of quinoxaline-2-carboxylic acid can be achieved by reacting o-phenylenediamine with appropriate precursors and subsequent oxidation steps. sapub.orgfrontierspecialtychemicals.com Novel derivatives, such as those of quinoxaline-2-carboxylic acid 1,4-dioxides, are synthesized via the Beirut reaction, where benzofuroxan (B160326) derivatives react with 1,3-dicarbonyl compounds. mdpi.com
Novel and Green Synthetic Protocols
In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly methods for quinoxaline synthesis. benthamdirect.comresearchgate.net These "green" protocols aim to minimize waste, avoid hazardous solvents and reagents, reduce energy consumption, and utilize reusable catalysts. mdpi.comjocpr.com This has led to the exploration of solvent-free reactions, microwave-assisted synthesis, and the use of water as a reaction medium. researchgate.net
Catalytic Approaches in Quinoxaline Synthesis
A cornerstone of modern green chemistry is the use of catalysts to improve reaction efficiency under milder conditions. rsc.org The synthesis of quinoxalines has greatly benefited from the development of various catalytic systems, which often allow for reactions to proceed at room temperature with high yields and selectivity, while minimizing the formation of byproducts. rsc.org
A variety of Lewis acids have been successfully employed to catalyze the condensation of 1,2-diamines and 1,2-dicarbonyls. These catalysts function by activating the carbonyl group of the diketone, making it more susceptible to nucleophilic attack by the diamine. This activation lowers the energy barrier for the reaction, often allowing it to proceed under much milder conditions than the uncatalyzed version. orientjchem.org Examples of effective Lewis acid catalysts include metal salts such as copper(II) sulfate (B86663) (CuSO₄·5H₂O), lead(II) bromide (PbBr₂), and chromium(II) chloride (CrCl₂·6H₂O). orientjchem.org These catalysts are often inexpensive, readily available, and can be used in small quantities. orientjchem.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, further enhances the green credentials of these methods. nih.gov
| Catalyst | Starting Materials | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuSO₄·5H₂O | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 95 | orientjchem.org |
| PbBr₂ | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 94 | orientjchem.org |
| CrCl₂·6H₂O | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 96 | orientjchem.org |
| Ga(OTf)₃ | o-phenylenediamine, Benzil | - | - | High | thieme-connect.com |
| Ce(NH₄)₂(NO₃)₆ (CAN) | o-phenylenediamine, Vicinal Diketones | Water | - | High | chim.it |
Brønsted acids are also effective catalysts for quinoxaline synthesis, functioning by protonating the carbonyl group and thereby activating it for nucleophilic attack. nih.govrsc.org A significant advancement in this area is the use of surfactant-type Brønsted acid catalysts, such as p-dodecylbenzenesulfonic acid (DBSA). tandfonline.com DBSA is particularly effective in water, where it forms micelles that can solubilize organic substrates, creating a high local concentration of reactants and catalyst, thus accelerating the reaction. tandfonline.com
Ionic liquids (ILs), especially those with Brønsted acidic properties, have emerged as green alternatives to conventional volatile organic solvents and catalysts. aip.orgresearchgate.net These salts, which are liquid at or near room temperature, can act as both the solvent and the catalyst. aip.org Their negligible vapor pressure, thermal stability, and potential for recyclability make them highly attractive from an environmental standpoint. researchgate.netresearchgate.net Brønsted acidic ionic liquids have been shown to efficiently catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, providing high yields in short reaction times. aip.orgresearchgate.net
| Catalyst | Starting Materials | Conditions | Yield (%) |
|---|
Metal-Catalyzed Oxidative Coupling (e.g., Palladium, Copper)
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the construction of the quinoxaline framework is no exception. Palladium and copper catalysts, in particular, have been extensively utilized for the synthesis of quinoxaline derivatives. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various coupling strategies.
Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, provide powerful tools for the derivatization of quinoxaline scaffolds. wikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orgnih.govdigitellinc.comyoutube.com For instance, the Heck reaction allows for the coupling of a halo-quinoxaline with an alkene, which could be a precursor to the prop-2-enoic acid side chain. libretexts.orgwikipedia.orgorganic-chemistry.orgdigitellinc.comyoutube.com A general representation of a palladium-catalyzed synthesis of quinoxaline derivatives is the reductive annulation of catechols and nitroarylamines. wikipedia.orgnih.gov
Copper-catalyzed reactions also play a significant role in the synthesis of quinoxalines. youtube.comsapub.orgresearchgate.net These reactions often proceed under milder conditions compared to some palladium-catalyzed systems and can be more cost-effective. A notable example is the copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to furnish quinoxalines. sapub.org While this specific example does not directly yield the target acid, it highlights the utility of copper catalysis in constructing the core quinoxaline ring system, which can then be further functionalized.
A comparative look at these catalysts is presented in the table below:
| Catalyst System | Typical Reaction | Advantages |
| Palladium (e.g., Pd(OAc)₂, PdCl₂) | Heck, Suzuki, Sonogashira coupling | High efficiency, broad substrate scope, well-established methodologies. wikipedia.orgbyjus.comwikipedia.orglibretexts.orgorganic-chemistry.org |
| Copper (e.g., CuI, Cu(OAc)₂) | Ullmann condensation, click chemistry | Lower cost, milder reaction conditions for certain transformations. youtube.comsapub.orgresearchgate.net |
Solvent-Free and Environmentally Benign Reaction Conditions
In recent years, the principles of green chemistry have driven the development of synthetic methodologies that minimize or eliminate the use of hazardous solvents. thieme.com Solvent-free, or solid-state, reactions for the synthesis of quinoxaline derivatives have gained significant attention. These reactions are often carried out by grinding the reactants together, sometimes with a solid-supported catalyst, which can lead to higher yields, shorter reaction times, and simpler work-up procedures.
Several catalysts have been employed in solvent-free quinoxaline synthesis, including zeolites, which provide a recyclable and environmentally friendly option. thieme.com The use of such solid acids can facilitate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a fundamental step in quinoxaline formation.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purity. For the synthesis of quinoxaline derivatives, microwave-assisted methods have been successfully employed, particularly for condensation and substitution reactions. wikipedia.orgorganic-chemistry.orgnih.gov
One study reports the synthesis of 2-quinoxalinone-3-hydrazone derivatives using microwave irradiation, demonstrating the efficiency of this technique. organic-chemistry.orgnih.gov Another example involves the microwave-assisted synthesis of substituted quinoxalines from 2,3-dichloroquinoxaline (B139996) and various nucleophiles in just 5 minutes at 160°C. wikipedia.org
| Synthesis Technique | Key Advantages |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up, potential for higher yields. thieme.com |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. wikipedia.orgorganic-chemistry.orgnih.govwikipedia.org |
Synthetic Routes to Incorporate the Prop-2-enoic Acid Moiety
The introduction of the (2E)-prop-2-enoic acid side chain at the 2-position of the quinoxaline ring is a critical step in the synthesis of the target compound. Several established synthetic strategies can be employed for this transformation.
Strategies for C–C Bond Formation (e.g., Horner–Wadsworth–Emmons, Wittig reactions)
The Horner–Wadsworth–Emmons (HWE) and Wittig reactions are premier methods for the stereoselective formation of alkenes from carbonyl compounds. libretexts.orgacs.orgiitk.ac.innih.govnih.govslideshare.netorientjchem.org In the context of synthesizing (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, these reactions would typically start from quinoxaline-2-carbaldehyde (B121957). wikipedia.org
The Horner–Wadsworth–Emmons reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent, often leading to the preferential formation of the (E)-alkene. libretexts.orgacs.orgorientjchem.org The reaction of quinoxaline-2-carbaldehyde with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, followed by hydrolysis of the resulting ester, would yield the desired (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid. The use of stabilized phosphonates in the HWE reaction generally favors the formation of the E-isomer. acs.org
The Wittig reaction , on the other hand, employs a phosphonium (B103445) ylide. iitk.ac.innih.govnih.govslideshare.net The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides often yield the (Z)-alkene. iitk.ac.innih.gov For the synthesis of the target compound, a stabilized ylide would be required to ensure the correct (E)-geometry of the double bond.
A general comparison of these two methods is provided below:
| Reaction | Reagent | Key Features |
| Horner–Wadsworth–Emmons | Stabilized phosphonate carbanion | Generally provides excellent (E)-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. libretexts.orgacs.orgorientjchem.org |
| Wittig | Phosphonium ylide | Stereoselectivity depends on ylide stability; formation of triphenylphosphine (B44618) oxide byproduct can complicate purification. iitk.ac.innih.govnih.govslideshare.net |
Other classic reactions for the formation of α,β-unsaturated acids include the Knoevenagel condensation and the Perkin reaction . wikipedia.orgbyjus.comacs.orgnih.gov The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid, in the presence of a weak base. acs.org The Doebner modification of the Knoevenagel condensation, using pyridine (B92270) as a solvent, is particularly useful for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid, as it is often accompanied by decarboxylation. acs.org The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. wikipedia.orgbyjus.comnih.gov
Derivatization of Quinoxaline Carboxylic Acid Precursors
An alternative approach to the target molecule involves the derivatization of a pre-existing quinoxaline carboxylic acid. For example, quinoxaline-2-carboxylic acid can be activated and then subjected to reactions to extend the carbon chain and introduce the double bond. slideshare.netchemsynthesis.comnih.govmolport.com
One possible route could involve the conversion of quinoxaline-2-carboxylic acid to its corresponding acid chloride, followed by a reaction to form a β-keto ester. This intermediate could then be reduced and eliminated to form the desired α,β-unsaturated acid. While more complex, this strategy allows for the use of readily available starting materials. A study on the synthesis of N-substituted quinoxaline-2-carboxamides demonstrates the activation of quinoxaline-2-carboxylic acid with oxalyl chloride, a common method for preparing reactive acid derivatives. nih.gov
Conjugate Addition Approaches
Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. In the context of synthesizing the target compound, a conjugate addition approach is less direct. It would likely involve the addition of a nucleophile to a quinoxaline-substituted α,β-unsaturated carbonyl compound. While not a primary route to the parent acid, this methodology is crucial for the synthesis of various analogs and derivatives where substituents are introduced at the β-position of the propenoic acid chain. The reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated system, driven by the electrophilicity of this position due to conjugation with the carbonyl group.
Structural Modifications and Derivatization Strategies of Quinoxaline Prop 2 Enoic Acid Scaffolds
Substituent Effects on the Quinoxaline (B1680401) Ring
The quinoxaline core, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is an electron-deficient heteroaromatic system. mdpi.comnih.gov This inherent electronic nature significantly influences its reactivity and molecular interactions. The introduction of various substituents onto this ring system allows for the precise modulation of its properties.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic landscape of the quinoxaline ring can be systematically altered by the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This substitution is a key strategy to influence the molecule's reactivity and potential as a scaffold in materials science and medicinal chemistry.
Electron-donating groups, such as alkyl (-R), methoxy (B1213986) (-OCH₃), and hydroxyl (-OH), increase the electron density of the quinoxaline ring system. Conversely, electron-withdrawing groups, like nitro (-NO₂), cyano (-CN), and carboxyl (-COOH), further decrease the electron density of the already electron-deficient ring. nih.gov These electronic perturbations can affect the molecule's absorption and emission spectra. For instance, the presence of different substituents can cause shifts in the absorption maxima and influence the fluorescence properties of quinoxaline derivatives. mdpi.com
In the context of reactivity, the electronic nature of substituents on the quinoxaline ring is a determining factor. For example, in the synthesis of certain quinoxaline derivatives, a broad tolerance for both electron-donating and electron-withdrawing groups on the precursor o-phenylenediamine (B120857) has been observed, allowing for the generation of a diverse library of compounds. nih.gov However, in some reactions, the presence of strong electron-withdrawing groups like a nitro group on the diamine precursor can lead to lower product yields, highlighting the significant impact of these substituents. nih.gov
The strategic placement of these groups is also critical. For example, in related quinoxalinone Schiff bases, the introduction of strong electron-withdrawing groups like -NO₂ and -COOH on an attached aryl group was suggested to improve biological activity. nih.gov This demonstrates that the electronic effects can be transmitted through the molecular framework to influence its function.
Table 1: Effect of Substituent Groups on Quinoxaline Derivatives
| Substituent Type | Example Groups | General Effect on Quinoxaline Ring | Impact on Properties |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -OH | Increases electron density | Modulates spectroscopic properties, can enhance reactivity in certain reactions |
Halogenation and its Impact on Electronic Properties
Halogenation of the quinoxaline ring is a common strategy to modify the electronic properties of the (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid scaffold. Halogens, being highly electronegative, act as electron-withdrawing groups through an inductive effect (-I effect). This introduction of atoms like chlorine (Cl), bromine (Br), or fluorine (F) can significantly alter the electron distribution within the aromatic system. researchgate.net
The presence of a halogen on the fused benzo ring can influence the reactivity of other positions on the quinoxaline core. For example, in a 6-bromo-2,3-dichloroquinoxaline (B20724) system, the chlorine atom at the 3-position is more readily substituted by a nucleophile than the chlorine at the 2-position. nih.gov This preferential reactivity is attributed to the electronic influence (-R effect) of the bromine atom on the benzo ring, which deactivates the C-2 position towards nucleophilic attack more than the C-3 position. nih.gov
Furthermore, halogen substitution has been shown to modulate the biological activity of quinoxaline derivatives. In some instances, the introduction of halogen substituents has been found to reduce the inhibitory efficiency of quinoxalinone compounds against certain enzymes. nih.gov The electronic effects of halogens also manifest in spectroscopic properties, causing shifts in the chemical environment of nearby nuclei, which can be observed by NMR spectroscopy. researchgate.net The substitution of hydrogen with fluorine, in particular, has been shown to have a dramatic effect on the strength of intermolecular interactions, such as halogen bonds, by creating a more positive electrostatic potential (σ-hole) on the halogen atom. researchgate.net
Functionalization at Positions 2, 3, and Fused Benzo Ring
The quinoxaline scaffold offers multiple sites for functionalization, including the pyrazine ring (positions 2 and 3) and the fused benzo ring (positions 5, 6, 7, and 8).
Positions 2 and 3: These positions are part of the electron-deficient pyrazine ring and are common targets for introducing substituents to build molecular complexity. The synthesis of the parent acid itself often involves the condensation of an o-phenylenediamine with a pyruvate (B1213749) derivative, establishing the prop-2-enoic acid moiety at position 2. Further functionalization can be achieved by starting with precursors like 2-chloro-3-methylquinoxaline, where the chlorine atom at C-2 can be displaced by various nucleophiles, such as phenoxides, to install an ether linkage. nih.gov The reactivity at these positions is highly dependent on the existing substituents. For example, the presence of a bromine atom at position 6 can render the C-3 position more susceptible to nucleophilic attack than the C-2 position. nih.gov
Modifications of the Prop-2-enoic Acid Chain
The prop-2-enoic acid side chain is a critical component of the molecule, offering opportunities for modification that can significantly impact its chemical and physical properties.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group of the prop-2-enoic acid chain is readily converted into esters and amides, providing a straightforward method for derivatization.
Esterification: The conversion of the carboxylic acid to its corresponding ester, such as an ethyl ester, is a common transformation. This is often achieved by reacting the acid with an alcohol (e.g., ethanol) under acidic conditions. Esterification can be useful for purification purposes or to modify the solubility and pharmacokinetic profile of the molecule. For example, ethyl quinoxaline-2-carboxylate can be synthesized and subsequently used as a precursor for other derivatives. organic-chemistry.org
Amidation: The carboxylic acid can be activated and reacted with a wide variety of amines to form amide derivatives. This reaction is a powerful tool for creating a library of compounds with diverse functionalities. For instance, quinoxaline-2-carboxylic acid can be coupled with various aminopyridine derivatives using coupling agents like propylphosphonic anhydride (B1165640) (T3P) or by converting the acid to an acid chloride with reagents like phosphorus oxychloride (POCl₃) followed by reaction with an amine. nih.gov These amidation reactions are fundamental in medicinal chemistry for building complex molecules and exploring structure-activity relationships. The reaction of quinoxaline esters with hydrazine (B178648) hydrate (B1144303) also leads to the formation of carbohydrazides, a specific type of amide, which can serve as versatile intermediates for synthesizing further heterocyclic systems. organic-chemistry.org
Table 2: Derivatization of the Carboxylic Acid Group
| Reaction | Reagents | Product | Significance |
|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid catalyst | Ester | Modifies solubility, serves as a synthetic intermediate |
| Amidation | Amine, Coupling agent (e.g., T3P, POCl₃) | Amide | Introduces diverse functional groups, explores structure-activity relationships |
Introduction of Stereochemical Control (E/Z Isomerism)
The double bond in the prop-2-enoic acid chain gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. The designation (2E) in the compound's name specifies that the substituents with higher priority on each carbon of the double bond are on opposite sides.
The stereochemistry of this double bond is defined by the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netrsc.org For the C2 carbon of the prop-2-enoic acid chain, the quinoxalin-2-yl group has a higher priority than the hydrogen atom. For the C3 carbon, the carboxylic acid group (-COOH) has a higher priority than the hydrogen atom. In the (2E)-isomer, the high-priority quinoxalin-2-yl group and the -COOH group are on opposite sides of the C=C double bond. nih.gov The alternative configuration is the (Z)-isomer, where these groups would be on the "zame zide" (same side). researchgate.net
Controlling the stereochemical outcome of the synthesis is crucial, as E and Z isomers can have different physical, chemical, and biological properties due to their distinct three-dimensional arrangements. nih.gov While the (2E) isomer is often the thermodynamically more stable and preferred product in many synthetic routes, the formation of E/Z mixtures is possible under certain reaction conditions. nih.gov The separation and characterization of these isomers are essential to ensure the purity and define the properties of the final compound.
Extension or Cyclization of the Alkene Chain
The α,β-unsaturated carboxylic acid moiety of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is a key site for chemical modification. The reactivity of the alkene double bond allows for various addition and cyclization reactions, enabling the synthesis of more complex molecular architectures. These modifications can significantly alter the compound's steric and electronic properties.
One common strategy involves the cyclization of the prop-2-enoic acid chain. This is analogous to the well-established reactions of chalcones (α,β-unsaturated ketones), which are structurally similar. By reacting the quinoxaline-based chalcone (B49325) or its corresponding acrylic acid with binucleophilic reagents, new heterocyclic rings can be fused to the core structure. For instance, reaction with hydrazine hydrate can yield pyrazoline derivatives. dergipark.org.trthepharmajournal.comnih.gov The process typically involves an initial Michael addition of the nucleophile to the β-carbon of the alkene, followed by an intramolecular cyclization and dehydration. dergipark.org.tr Similarly, condensation with urea (B33335), thiourea, or guanidine (B92328) hydrochloride can lead to the formation of pyrimidine (B1678525), thioxopyrimidine, or aminopyrimidine rings, respectively. ijper.orgnih.gov These reactions create a five or six-membered heterocyclic ring attached to the quinoxaline moiety.
A series of 3-[{5-(substituted-phenyl)-3-(phenyl/4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}carbonyl]quinoxalin-2-ol derivatives were synthesized by reacting 2-hydroxyquinoxaline-3-hydrazide with various chalcones. researchgate.net This demonstrates how the quinoxaline core can be linked to a newly formed pyrazoline ring. researchgate.net Another study reported the synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid, which could then be reacted with hydrazine hydrate to form its hydrazone derivative. sapub.org
These cyclization strategies are valuable for creating diverse chemical libraries. The resulting quinoxaline-heterocycle hybrids often exhibit enhanced biological activities compared to the parent molecule.
Table 1: Examples of Cyclization Reactions on Quinoxaline Scaffolds This table is interactive. You can sort and filter the data.
| Starting Material Analogue | Reagent | Resulting Heterocycle | Key Finding | Reference(s) |
|---|---|---|---|---|
| Quinoxaline Chalcone | Hydrazine Hydrate | Pyrazoline | A common method for synthesizing pyrazoline derivatives from α,β-unsaturated carbonyls. thepharmajournal.com | dergipark.org.tr, thepharmajournal.com, nih.gov |
| Quinoxaline Chalcone | Urea / Thiourea | Pyrimidinone / Pyrimidinethione | Condensation reaction under basic conditions yields pyrimidine derivatives. ijper.org | ijper.org, |
| Quinoxaline Chalcone | Guanidine Hydrochloride | Aminopyrimidine | Cyclisation leads to the formation of pyrimidine analogs. | , nih.gov |
| 2-hydroxyquinoxaline-3-hydrazide | Substituted Chalcones | Pyrazoline-carbonyl-quinoxalin-2-ol | Synthesis of complex hybrids with potential antimicrobial activity. researchgate.net | researchgate.net |
| Substituted aromatic diamine | α-ketoglutaric acid | 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid | Intermediate for further derivatization, such as hydrazone formation. sapub.org | sapub.org |
Hybridization with Other Heterocyclic Scaffolds
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design. The quinoxaline-prop-2-enoic acid scaffold has been successfully hybridized with various other heterocyclic systems to create novel compounds with unique properties.
Incorporation of Thiophene (B33073), Pyridine (B92270), or Other Aromatic Systems
The quinoxaline core can be linked to other aromatic and heteroaromatic rings to generate hybrid molecules. These modifications can influence the molecule's planarity, solubility, and ability to participate in π-stacking interactions, which are often crucial for biological activity.
For example, researchers have synthesized novel scaffolds by connecting bis-thiazole moieties to a quinoxaline core through a 2-phenoxy-N-arylacetamide linker. dergipark.org.tr In another approach, meso-quinoxaline-fused porphycenes were designed where 5-hexylthienyl groups were introduced onto the quinoxaline unit. nih.gov This strategy aimed to expand the π-conjugation and induce near-infrared (NIR) absorption and fluorescence, with the thiophene group helping to customize the optical properties. nih.gov
Pyridine is another common heterocyclic ring incorporated into quinoxaline derivatives. A structural optimization strategy for ASK1 inhibitors involved introducing different nitrogen heteroaromatic rings, including pyridine, linked to the quinoxaline core. Specifically, derivatives such as (6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl) pyridine-2-amine) were condensed with quinoxaline-2-carboxylic acid. Furthermore, the synthesis of quinoxaline-1,3,4-oxadiazole hybrids has been reported as a strategy to develop new anticancer agents. researchgate.net
Table 2: Examples of Hybridization with Aromatic Systems This table is interactive. You can sort and filter the data.
| Quinoxaline Derivative | Hybridized Heterocycle | Linkage/Strategy | Key Finding | Reference(s) |
|---|---|---|---|---|
| Quinoxaline | Bis-thiazole | 2-phenoxy-N-arylacetamide linker | Creation of novel hybrid compounds with potential antibacterial activity. dergipark.org.tr | dergipark.org.tr |
| meso-Quinoxaline-fused porphycene | Thiophene | Direct substitution on the quinoxaline unit | Customization of optical properties, leading to NIR absorption. nih.gov | nih.gov |
| Quinoxaline-2-carboxylic acid | Pyridine-triazole | Amide bond formation | Development of potent ASK1 inhibitors for potential therapeutic use. | |
| Quinoxaline | 1,3,4-Oxadiazole | Direct synthesis to form hybrids | Generation of compounds with proapoptotic anticancer activity. researchgate.net | researchgate.net |
| Quinoxaline-2-carbohydrazide (B3053585) | 1,3,4-Oxadiazole | Cyclization with CNBr or CS₂/KOH | Synthesis of various oxadiazole and oxadiazole-thione derivatives. sapub.org | sapub.org |
Fusion with Other Rings (e.g., Quinoxaline 1,4-Dioxides, Quinazolinones)
Fusing additional rings directly to the quinoxaline-prop-2-enoic acid backbone results in rigid, polycyclic systems with distinct chemical properties. This strategy often aims to lock the molecule into a specific conformation or to introduce new functional groups that can interact with biological targets.
Quinoxaline 1,4-dioxides (QdNOs) represent a significant class of derivatives. These compounds, which feature N-oxide groups on both nitrogen atoms of the quinoxaline ring, are known for a wide range of biological activities. thepharmajournal.com The N-oxide groups can act as hydrogen bond acceptors and alter the electronic nature of the quinoxaline ring system, often enhancing its biological efficacy. thepharmajournal.com
Fusion with a quinazolinone ring is another important derivatization strategy. Quinazolinones are themselves a class of privileged structures in medicinal chemistry. elifesciences.org Researchers have identified quinoxaline derivatives that also incorporate the quinazolinone scaffold as potent and selective inhibitors of poly(ADP-ribose) polymerase-1 and 2 (PARP-1 and PARP-2). nih.gov The synthesis of these fused systems can be achieved through various methods, including the iodine-mediated one-pot synthesis of pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones using epoxides as alkyl precursors under metal-free conditions. researchgate.net This allows for the creation of complex N-heterocycles from readily available starting materials. researchgate.net Additionally, the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been explored, yielding potent inhibitors of human protein kinase CK2. nih.gov
Table 3: Examples of Fusion with Other Rings This table is interactive. You can sort and filter the data.
| Core Scaffold | Fused Ring | Resulting Compound Class | Key Finding | Reference(s) |
|---|---|---|---|---|
| Quinoxaline | N/A (Oxidation) | Quinoxaline 1,4-Dioxide | A versatile scaffold with a wide range of biological properties. thepharmajournal.com | thepharmajournal.com |
| Quinoxaline | Quinazolinone | Quinoxaline-Quinazolinone Hybrids | Identified as potent and selective PARP-1/2 inhibitors. nih.gov | nih.gov |
| 1-(2-aminophenyl)-pyrrole / 2-aminobenzamide | Pyrrole / Amide | Pyrrolo[1,2-a]quinoxalines / Quinazolin-4-ones | An efficient, metal-free one-pot synthesis using epoxides has been developed. researchgate.net | researchgate.net |
| Phenylaminopyrrole | Quinoxaline | Pyrrolo[1,2-a]quinoxaline-carboxylic acid | A promising scaffold for developing human protein kinase CK2 inhibitors. nih.gov | nih.gov |
| o-phenylenediamine | Maleic anhydride | (3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-acetic acid | A precursor that can be cyclized to form 3-methyl-1H-quinoxalin-2-one. sapub.org | sapub.org |
Biological Activities and Mechanistic Studies of Quinoxaline Prop 2 Enoic Acid Derivatives
Investigation of Antimicrobial Potency
Quinoxaline (B1680401) derivatives are recognized for their potential as antimicrobial agents, exhibiting activity against bacteria, fungi, and mycobacteria. nih.govresearchgate.net
Evaluation of Inhibitory Effects on Microbial Growth
The antimicrobial efficacy of quinoxaline derivatives is often evaluated by their ability to inhibit the growth of various microorganisms. For instance, certain quinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govrsc.org A series of quinoxaline-based compounds showed moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 4–16 μg/mL against S. aureus, 8–32 μg/mL against B. subtilis, 8–32 μg/mL against MRSA, and 4–32 μg/mL against E. coli. rsc.org
Similarly, the antifungal activity of these compounds has been tested against various fungal strains. nih.gov For example, some synthesized quinoxaline derivatives were tested for their antifungal activity against Aspergillus niger and Candida albicans. nih.gov Furthermore, some quinoxaline 1,4-dioxide derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov The introduction of a halogen atom at the 6-position of the quinoxaline ring has been shown to increase the antibacterial properties against Gram-positive strains, including mycobacteria. nih.gov
Mechanistic Insights into DNA Damage and Bio-reduction (e.g., Quinoxaline 1,4-Dioxides)
The antimicrobial action of quinoxaline 1,4-dioxides is linked to their ability to undergo bioreduction, a process that is enhanced under hypoxic (low oxygen) conditions. mdpi.comnih.gov This reduction leads to the generation of reactive oxygen species (ROS) and free radicals, which can cause significant damage to microbial DNA. mdpi.comnih.govnih.gov Studies have shown that the antibacterial mechanism of quinoxaline 1,4-dioxides involves the inhibition of DNA synthesis and the induction of DNA degradation in bacterial cells. nih.gov The process is initiated by a one-electron reduction of the quinoxaline 1,4-dioxide, which can be carried out by cellular reductases. nih.gov This reduction forms a radical species that can directly abstract hydrogen atoms from the DNA backbone or generate hydroxyl radicals (•OH), which are known to be potent DNA-cleaving agents. nih.gov The DNA damage, in turn, activates DNA repair systems within the bacteria, such as the SOS response. mdpi.comnih.gov The genotoxicity of these compounds is often related to their deoxidation rates, with faster deoxidation potentially leading to lower DNA damage. researchgate.net
Impact on Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can confer resistance to antimicrobial agents. Some quinoxaline derivatives have been investigated for their ability to inhibit biofilm formation. For example, certain alkyl-quinoxalin-2(1H)-one derivatives have demonstrated a significant reduction in biofilm formation in Aeromonas caviae. nih.govnih.gov Specifically, 3-hexylquinoxalin-2(1H)-one and 3-hexylquinoxalin-2(1H)-one-6-carboxylic acid showed a notable decrease in biofilm formation at a concentration of 100 µM. nih.gov Another study found that a potent broad-spectrum antibacterial quinoxaline derivative was able to disperse established bacterial biofilms. rsc.org
Exploration of Cellular Antiproliferative Effects
In addition to their antimicrobial properties, quinoxaline derivatives have been extensively studied for their potential as anticancer agents. nih.govnih.govresearchgate.netekb.eg
Cytotoxicity Studies in Various Cellular Models
The cytotoxic effects of quinoxaline derivatives have been evaluated against a variety of human cancer cell lines. For instance, the cytotoxicity of 6,7-modified-5,8-quinoxalinedione derivatives was tested against human lung adenocarcinoma (PC 14), human gastric adenocarcinoma (MKN 45), and human colon adenocarcinoma (colon 205) cells. nih.gov One derivative, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, showed marked cytotoxicity against MKN 45 cells with an IC50 value of 0.073 µM. nih.gov
Other studies have demonstrated the antiproliferative activities of quinoxaline derivatives against cell lines such as HePG-2 (liver), MCF-7 (breast), and HCT-116 (colon). rsc.orgnih.govnih.gov For example, a series of novel quinoxaline derivatives exhibited good cytotoxic activities against these three cell lines, with IC50 values ranging from 7.6 to 32.4 µM. nih.gov Similarly, certain 2-oxo-3-phenylquinoxaline derivatives showed strong cytotoxicity against HCT-116 cells, with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL for two different compounds. nih.gov
| Compound Type | Cell Line(s) | Observed Cytotoxicity (IC50) | Reference(s) |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | 0.073 µM | nih.gov |
| Quinoxaline derivatives | HePG-2, MCF-7, HCT-116 | 7.6 to 32.4 µM | nih.gov |
| 2-oxo-3-phenylquinoxaline derivatives | HCT-116 | 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL | nih.gov |
| Quinoxaline-2(1H)-one derivatives | HepG-2, HCT-116, MCF-7 | 5.34, 4.19, and 6.06 μM (for compound 11e) | rsc.org |
| nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives | MCF-7, HepG2 | 4.1 to 11.7 µM | nih.gov |
| Benzo[g]quinoxaline derivatives | MCF-7 | Good cytotoxicity, particularly for compound 3 | mdpi.com |
Molecular Targets and Pathways Involved
The antiproliferative activity of quinoxaline derivatives is attributed to their interaction with various molecular targets and pathways crucial for cancer cell survival and proliferation.
DNA Topoisomerase: Some quinoxaline derivatives act as DNA intercalators and topoisomerase II inhibitors. nih.govnih.gov They can insert themselves between the base pairs of DNA, disrupting its structure and function, and inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair. nih.govnih.gov This dual mechanism contributes to their cytotoxic effects. For instance, a series of quinoxaline derivatives showed both good DNA binding affinities (IC50 ranging from 25.1 to 32.4 µM) and DNA-topoisomerase II inhibitory activities (IC50 ranging from 6.4 to 15.3 µM). nih.gov
VEGFR: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key player in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors. rsc.orgnih.govnih.govrsc.org By inhibiting VEGFR-2, these compounds can block the signaling pathways that promote angiogenesis. For example, some nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives displayed prominent inhibitory efficiency against VEGFR-2 kinase with IC50 values ranging from 3.4 to 6.8 nM. nih.gov Another study reported a quinoxaline-2(1H)-one derivative with an IC50 value of 0.75 μM against VEGFR-2. rsc.org
Hypoxia-Selective Action: Solid tumors often contain hypoxic regions (low oxygen), which are resistant to conventional therapies. nih.govnih.gov Quinoxaline 1,4-dioxides are a class of compounds that exhibit selective toxicity towards hypoxic cells. nih.govnih.govresearchgate.net Under hypoxic conditions, these compounds are bioreduced to cytotoxic species that can damage DNA and other cellular components. oup.comnih.gov For example, 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide hydrochloride (Q-85 HCl) has shown a high selective toxicity in hypoxic Caco-2 cells, acting through DNA damage. oup.comnih.gov The hypoxic cytotoxicity ratio (HCR), which is the ratio of equitoxic concentrations under aerobic versus anoxic conditions, can be as high as 100 for some derivatives. nih.gov Furthermore, some quinoxaline 1,4-di-N-oxides can reduce the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that regulates cellular responses to hypoxia. nih.govnih.gov
Mechanistic Investigations of Anti-inflammatory Activity
The quinoxaline nucleus is a recognized pharmacophore in the development of anti-inflammatory agents. nih.govbenthamdirect.comresearchgate.netnih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and pathways. nih.govbenthamdirect.com
Although specific data on the inhibition of inflammatory modulators by (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is not available, the anti-inflammatory properties of the broader quinoxaline class are attributed to their ability to suppress the expression of cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). nih.govbenthamdirect.com
p38 MAPK Inhibition: Several studies have identified quinoxaline derivatives as potent inhibitors of p38α MAPK, a key kinase in the inflammatory response. A series of quinoxaline derivatives bearing a hydrazone moiety was synthesized and evaluated, with some compounds showing high selectivity against p38α MAP kinase. researchgate.net For instance, compound 4a from this series demonstrated an IC₅₀ value of 0.042 µM, comparable to the standard inhibitor SB203580. researchgate.net Other quinoxaline derivatives have also been found to block p38 MAPK, leading to potent anti-inflammatory effects in vivo. researchgate.net
NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. nih.govcapes.gov.bryoutube.comyoutube.com Quinoxaline derivatives have been shown to impede the activation of NF-κB. nih.gov For example, a quinoxaline urea (B33335) analog, 13-197 , was identified as a novel inhibitor of IKKβ, the primary kinase that activates the canonical NF-κB pathway. nih.gov This compound was found to delay tumor growth without the inflammatory side effects often seen with other IKKβ inhibitors. nih.gov Another quinoxaline derivative, GK13 , was found to be a competitive inhibitor of transglutaminase 2 (TGase 2). By inhibiting TGase 2, GK13 prevents the polymerization of I-κBα, a crucial step in NF-κB activation. nih.gov
Cytokine Inhibition: The inhibition of p38 MAPK and NF-κB by quinoxaline derivatives leads to the downregulation of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov A quinoxaline-2-carbohydrazide (B3053585) derivative, NQC , was shown to dose-dependently reduce the production of IL-1β, IL-6, and TNF-α in stimulated macrophages. nih.gov Similarly, the aminoalcohol-based quinoxalines DEQX and OAQX significantly reduced levels of IL-1β and TNF-α in animal models. nih.gov
Table 1: Inhibitory Activity of Selected Quinoxaline Derivatives on Inflammatory Modulators
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4a (quinoxaline-hydrazone derivative) | p38α MAP Kinase | 0.042 µM | researchgate.net |
| NQC (N'-Nicotinoylquinoxaline-2-carbohdyrazide) | IL-1β Production | 13.27 µM | nih.gov |
| NQC (N'-Nicotinoylquinoxaline-2-carbohdyrazide) | IL-6 Production | 10.13 µM | nih.gov |
| NQC (N'-Nicotinoylquinoxaline-2-carbohdyrazide) | TNF-α Production | 14.41 µM | nih.gov |
| GK13 | Transglutaminase 2 | ~16.4 µM | nih.gov |
Specific studies detailing the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid are currently unavailable. However, activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress and inflammation, has been identified as a mechanism for some quinoxaline derivatives. nih.govbenthamdirect.comnih.gov
Nrf2 activation is considered an attractive therapeutic strategy for a variety of diseases involving inflammation and oxidative stress. nih.govmdpi.com Research has led to the development of a novel quinoxaline derivative, N′-Nicotinoylquinoxaline-2-carbohdyrazide (NQC) , as a new class of Nrf2 activator. nih.govnih.gov In its normal state, Nrf2 is bound by its repressor, Keap1. nih.gov NQC is believed to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes. nih.gov Molecular docking studies support the favorable binding of NQC to the Kelch domain of Keap1, with an IC₅₀ value of 4.21 µM for disrupting the Keap1-Nrf2 interaction. nih.gov This activity contributes to its observed potent anti-inflammatory effects. nih.gov
Antiviral Efficacy and Mechanism
The quinoxaline scaffold is a key component in a variety of compounds exhibiting broad-spectrum antiviral activities, including against respiratory pathogens. rsc.orgnih.govnih.govrsc.org
While there is no specific data on the activity of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid against SARS-CoV or SARS-CoV-2, the quinoxaline framework has been extensively explored for developing inhibitors against these viruses. nih.govnih.govrsc.org The primary target for many of these efforts is the viral main protease (Mpro or 3CLpro), an enzyme essential for viral replication. youtube.com
For example, compounds from the pyrrolo[1,2-a]quinoxaline (B1220188) series have been identified as promising candidates for inhibiting the main protease of SARS-CoV-2. nih.gov Furthermore, the established quinoxaline-based drug Glecaprevir , an inhibitor of the hepatitis C virus (HCV) protease, has been investigated for its potential to inhibit the SARS-CoV-2 Mpro due to structural similarities between the viral enzymes. nih.gov This highlights the versatility of the quinoxaline scaffold in designing protease inhibitors that can potentially combat emergent viral threats.
There is no direct evidence of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid targeting host cellular enzymes like Cyclophilin A (CypA). However, several other quinoxaline derivatives have been successfully identified as potent inhibitors of cyclophilins, a family of host proteins that can be co-opted by viruses, including coronaviruses, to facilitate their replication. nih.govmdpi.com
One study reported a novel compound, 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838) , as a potent inhibitor of human CypA with an IC₅₀ of 0.41 µM. nih.govmdpi.com Molecular docking simulations suggest that DC838 binds to the active site of CypA, forming hydrophobic contacts and hydrogen bonds with key residues like Arg55, thereby inhibiting its enzymatic activity. nih.gov Other research efforts have identified multiple quinoxaline derivatives that bind to CypA with affinities in the micromolar range. mdpi.com Additionally, research into Cyclophilin J (CyPJ), another member of the cyclophilin family, has identified quinoxaline-containing compounds as potential inhibitors. frontiersin.org Targeting host factors like cyclophilins is a promising antiviral strategy as it may be less susceptible to the development of viral resistance.
Enzyme Inhibition Studies
The quinoxaline core is a versatile scaffold for the design of inhibitors targeting a wide array of enzymes, a property that underpins many of its therapeutic effects. nih.govekb.egnih.govekb.eg While specific enzyme inhibition data for (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is not documented in the reviewed literature, the broader class of quinoxaline derivatives has demonstrated inhibitory activity against several important enzyme families.
Protein Kinase Inhibition: A significant area of research has focused on quinoxaline derivatives as protein kinase inhibitors. ekb.egekb.eg These compounds have been shown to be selective, ATP-competitive inhibitors for numerous kinases involved in inflammation and cancer. ekb.eg
p38α MAPK: As mentioned previously, several quinoxaline derivatives are potent inhibitors. researchgate.netresearchgate.netnih.gov
Apoptosis signal-regulated kinase 1 (ASK1): A series of dibromo-substituted quinoxaline derivatives were developed as effective ASK1 inhibitors, with compound 26e showing an IC₅₀ value of 30.17 nM. tandfonline.com
VEGFR-2: Novel (Z)-3-(2-(pyridin-4-yl)vinyl)quinoxalinone derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. wikipedia.org
Other Enzyme Inhibition: Beyond kinases, quinoxaline derivatives inhibit other classes of enzymes:
Cyclophilins: As detailed in section 4.4.2, various quinoxaline derivatives inhibit the peptidyl-prolyl isomerase activity of Cyclophilin A and Cyclophilin J. nih.govmdpi.comfrontiersin.orgresearchgate.net
Transglutaminase 2 (TGase 2): The quinoxaline compound GK13 was identified as a competitive inhibitor of TGase 2, an enzyme implicated in cancer cell survival. nih.gov
Restriction Enzymes: Early studies showed that quinoxaline antibiotics like echinomycin (B1671085) could inhibit the action of DNA restriction enzymes, demonstrating the ability of this scaffold to interact with enzyme-DNA complexes. nih.gov
Table 2: Enzyme Inhibitory Activity of Various Quinoxaline Derivatives
| Derivative Class / Compound Name | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Quinoxaline-hydrazone derivative 4a | p38α MAP Kinase | 0.042 µM | researchgate.net |
| Dibromo-substituted quinoxaline 26e | ASK1 | 30.17 nM | tandfonline.com |
| Quinoxaline derivative DC838 | Cyclophilin A | 0.41 µM | nih.govmdpi.com |
| Quinoxaline derivative GK13 | Transglutaminase 2 | ~16.4 µM | nih.gov |
| NQC | Keap1-Nrf2 Interaction | 4.21 µM | nih.gov |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it enhances insulin (B600854) secretion and suppresses glucagon (B607659) release. nih.gov The quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) ring found in established DPP-4 inhibitors like linagliptin. nih.gov
Researchers have designed and synthesized novel series of quinoxaline derivatives as potential DPP-4 inhibitors. One such approach involved creating compounds with a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold. nih.govsemanticscholar.orgmdpi.com Biological evaluations of these derivatives revealed promising and selective DPP-4 inhibitory activity. nih.gov For instance, certain quinoxaline-sulfonamide derivatives demonstrated significant inhibition of the DPP-4 enzyme. nih.gov Molecular docking and dynamic studies have provided insights into their mechanism of action, showing that these compounds fit effectively into the active site of the DPP-4 enzyme, ensuring stable binding. nih.govresearchgate.net
Table 1: DPP-4 Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | Scaffold | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 174 | 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | 35.4 | nih.gov |
| Compound 175 | 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | 28.7 | nih.gov |
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, aiming to alleviate the cognitive symptoms associated with the disease. The quinoxaline scaffold has been extensively explored for the development of novel AChE inhibitors.
Numerous studies have reported the synthesis and evaluation of quinoxaline derivatives with potent anti-AChE activity. For example, a series of twelve quinoxaline derivatives were found to exhibit strong inhibitory activity against AChE, with IC₅₀ values ranging from 0.077 to 50.080 µM. In silico studies suggest that these compounds may bind preferentially to the peripheral anionic site (PAS) of the enzyme, which is distinct from some traditional AChE inhibitors.
Further research has led to the development of hybrid molecules, such as lawsone–quinoxaline derivatives, which act as dual binding site inhibitors. One such hybrid, compound 6d, demonstrated excellent AChE inhibitory activity with an IC₅₀ value of 0.022 µM. Enzyme kinetic studies revealed that some of these potent derivatives, like compound 6c, act as mixed-type inhibitors of AChE. Another research effort designed multi-target-directed ligands, where a quinoxaline derivative, compound 11a, showed potent AChE inhibition with an IC₅₀ of 483 nM.
Table 2: AChE Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | Type/Scaffold | IC₅₀ | Reference |
|---|---|---|---|
| Compound 6c | Quinoxaline Derivative | Potent (0.077 - 50.080 µM range for series) | |
| Compound 6d | Lawsone–Quinoxaline Hybrid | 0.022 ± 0.004 µM | |
| Compound 11a | Quinoxaline Derivative | 483 ± 5 nM | |
| Compound 8i | Quinoxaline-based Derivative | 0.39 µM (for eeAChE) |
Other Biological Targets (e.g., Kinase Inhibitors, bc1 Qo sites)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are major targets for drug development. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors.
Research has identified quinoxaline derivatives as potent dual inhibitors of Proviral integration site for Moloney murine leukemia virus (Pim) kinases 1 and 2. Pim kinases are proto-oncogenic serine/threonine kinases implicated in cancer progression and drug resistance. Starting from a lead compound, quinoxaline-2-carboxylic acid, which was potent against Pim-1 (IC₅₀ of 74 nM), analogues were developed to optimize activity against both Pim-1 and Pim-2 isoforms. This effort led to the identification of lead compounds 5c and 5e as potent, submicromolar dual inhibitors of Pim-1 and Pim-2.
Another important target is the Apoptosis signal-regulated kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family involved in cellular stress responses. A dibromo-substituted quinoxaline fragment, compound 26e , was discovered as an effective small-molecule inhibitor of ASK1 with an IC₅₀ value of 30.17 nM.
Table 3: Kinase Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | Target Kinase | IC₅₀ | Reference |
|---|---|---|---|
| Lead Compound 1 | Pim-1 | 74 nM | |
| Compound 5c | Pim-1 / Pim-2 | Submicromolar | |
| Compound 5e | Pim-1 / Pim-2 | Submicromolar | |
| Compound 26e | ASK1 | 30.17 nM |
The cytochrome bc₁ complex (Complex III) is a crucial component of the mitochondrial electron transport chain. It facilitates electron transfer from ubiquinol (B23937) to cytochrome c, and its quinol oxidation (Qo) site is a known target for various inhibitors. While many inhibitors targeting the Qo site have been developed, including fungicides like azoxystrobin (B1666510) and famoxadone, the reviewed literature does not prominently feature (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid derivatives for this specific activity. Research in this area has often focused on other heterocyclic scaffolds, such as 4(1H)-quinolones, which are structurally distinct from quinoxalines, to develop inhibitors of the bc₁ complex in pathogens like Plasmodium falciparum. nih.gov Therefore, the potential for quinoxaline-prop-2-enoic acid derivatives to act as bc₁ Qo site inhibitors remains an area for future investigation.
Structure Activity Relationship Sar Studies of 2e 3 Quinoxalin 2 Yl Prop 2 Enoic Acid Analogs
Influence of Quinoxaline (B1680401) Ring Substituents on Biological Potency
The quinoxaline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile and "privileged" scaffold in drug discovery. researchgate.netnih.gov Its chemical tractability allows for the introduction of a wide array of substituents, which can profoundly modulate the molecule's physicochemical properties and its interaction with biological targets. SAR studies have focused on understanding how the nature and placement of these substituents on the quinoxaline core influence the biological efficacy of the resulting analogs.
The location of substituents on the quinoxaline ring is a critical determinant of biological activity. The electronic environment and steric accessibility of each position are distinct, leading to significant variations in potency and selectivity among regioisomers.
2- and 3-Positions: These positions on the pyrazine ring are highly influential. The parent compound features the prop-2-enoic acid moiety at the 2-position. Studies on related quinoxalines have shown that substitution at the 2- and 3-positions can dramatically alter activity. For instance, in a series of 2,3-bifunctionalized quinoxalines, subtle changes, such as the addition of a nitro group, conferred significant improvements in DNA binding and biological effects. nih.gov Research on 2-monosubstituted quinoxalines revealed that both the steric bulk and electronic nature of the group at the 2-position (e.g., phenyl vs. butyl) affect the ease of further substitution at the 3-position, thereby influencing the synthesis of diverse analogs. nih.gov
6- and 7-Positions: These positions on the benzo portion of the quinoxaline ring are common sites for modification. In the development of antimycobacterial quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, the placement of an amino group was found to be crucial. Moving a piperazine (B1678402) substituent from the 6-position to the 7-position resulted in a significant decrease in antitubercular activity. mdpi.com Similarly, for a series of quinoxalin-2-one derivatives designed as anticancer agents, the nature of the substituent at the 7-position played a key role. The introduction of an electron-donating group at this position tended to increase activity compared to an electron-withdrawing group. nih.gov In another study, the regioselectivity of nucleophilic substitution was higher at the C6 position due to its conjugation with an electron-withdrawing group at C2, highlighting the electronic interplay between different parts of the quinoxaline core. mdpi.com
The following table summarizes the observed effects of substituent positions on the biological activity of various quinoxaline derivatives, based on findings from multiple research studies.
| Position(s) | Substituent/Modification | Observed Effect on Biological Activity | Compound Series/Target | Reference(s) |
| 2, 3 | Introduction of various functional groups | Significantly alters biological activity and synthetic accessibility. | General quinoxaline derivatives | nih.govnih.gov |
| 6 vs. 7 | Movement of a piperazine fragment from 6 to 7 | Decrease in antitubercular activity. | Quinoxaline-2-carboxylic acid 1,4-dioxides | mdpi.com |
| 7 | Electron-donating vs. electron-withdrawing groups | Electron-donating groups tended to increase anticancer activity. | Quinoxalin-2-one derivatives | nih.gov |
| 5 | Carboxylic acid group | Important for otoprotective activity. | Quinoxaline-5-carboxylic acid | nih.gov |
| 6 | Carboxylic acid group | Marginal or no otoprotective activity compared to the 5-position isomer. | Quinoxaline-6-carboxylic acid | nih.gov |
Beyond their position, the intrinsic properties of the substituents—namely their electronic (electron-donating or electron-withdrawing) and steric (size and shape) characteristics—are paramount.
Electronic Effects: The electronic nature of a substituent can alter the electron density distribution across the quinoxaline ring system, affecting its ability to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions with a biological target. For example, in a series of quinoxaline-2-carboxylic acid 1,4-dioxides, replacing an ethoxycarbonyl group at the 2-position with a carboxamide group, which has similar electronic properties, negatively impacted antitubercular activity. mdpi.com In another study on anticancer quinoxalin-2-ones, the presence of an electron-donating methyl group was found to be favorable, with activity further enhanced by additional electron-donating groups on an attached phenyl ring. nih.gov Conversely, the introduction of a strongly electron-withdrawing nitro group has also been shown to confer significant biological activity in some 2,3-bifunctionalized quinoxalines. nih.gov
Steric Effects: The size and bulk of a substituent can influence how a molecule fits into a receptor's binding pocket. In the synthesis of 2,3-disubstituted quinoxalines, steric hindrance from a bulky phenyl group at the 2-position was presumed to be a factor in the lower yields of subsequent reactions compared to a less bulky butyl group. nih.gov This implies that the steric profile not only affects the final molecule's interaction with a target but also dictates the synthetic routes available for creating analogs.
Role of the Prop-2-enoic Acid Moiety in Receptor Binding and Activity
The prop-2-enoic acid side chain, also known as an acrylic acid moiety, is not merely a passive linker but an active contributor to the molecule's biological profile. Its specific chemical features and spatial arrangement are critical for molecular recognition and the initiation of a biological response.
The terminal carboxylic acid group is a key functional handle that often dictates the pharmacological properties of a molecule. It is a versatile functional group capable of acting as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized to form a carboxylate anion, which can engage in potent ionic interactions with positively charged residues (like arginine or lysine) in a protein's binding site.
In studies of related compounds, the presence and position of a carboxylic acid group have been shown to be vital. For instance, an investigation into quinoxaline derivatives for otoprotection identified quinoxaline-5-carboxylic acid as a top candidate, with its efficacy attributed directly to the presence of the carboxylic acid at the 5-position. nih.gov The importance of this group is underscored by the finding that its regioisomer, quinoxaline-6-carboxylic acid, showed significantly diminished protective effects. nih.gov The carboxylic acid group can also enhance water solubility, a crucial property for drug development. nih.gov While these studies are on different isomers, they highlight the general importance of the carboxylic acid moiety for the biological activity of quinoxaline carboxylic acids. In many enzyme inhibitors, the carboxylic acid mimics a substrate's carboxylate group, enabling the inhibitor to occupy the active site and block the enzyme's function.
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the interaction between a drug and its biological target. nih.gov For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, the "(2E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond of the acrylic acid moiety. This rigid geometry dictates the spatial orientation of the quinoxaline ring relative to the carboxylic acid group.
This specific arrangement ensures a more linear and extended conformation compared to the corresponding (Z)-isomer (cis). Such a defined shape is crucial for fitting into the specific contours of a receptor's binding pocket. A change from E to Z stereochemistry would fundamentally alter the molecule's shape, likely disrupting the optimal alignment of key interacting groups (like the quinoxaline nitrogen atoms and the carboxylate) with their counterparts in the binding site. Studies on other classes of bioactive molecules have consistently shown that stereoisomers can have dramatically different biological activities, with one isomer often being significantly more potent than the other. nih.govnih.gov For instance, research on ASK1 inhibitors demonstrated that the (S)-enantiomer of a compound was over 50 times more potent than its (R)-enantiomer, highlighting the critical nature of precise 3D geometry for biological function. nih.gov
Pharmacophoric Elucidation and Lead Optimization Strategies
The insights gained from SAR studies are foundational for pharmacophoric elucidation and subsequent lead optimization. A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response.
For the (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid series, a putative pharmacophore model would likely include:
The quinoxaline ring system as a key recognition element, capable of π-π stacking interactions.
Specific hydrogen bond acceptors (the nitrogen atoms of the pyrazine ring).
A hydrogen bond donor/acceptor site (the carboxylic acid group), often acting as an anionic center for ionic bonding.
A defined spatial distance and orientation between the quinoxaline core and the carboxylic acid, enforced by the rigid (2E)-alkene linker.
Lead optimization strategies build upon this model. nih.gov Based on the SAR data, medicinal chemists can pursue several avenues to enhance potency, selectivity, and pharmacokinetic properties:
Systematic Substitution: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at the 6- and 7-positions of the quinoxaline ring to probe for additional favorable interactions and fine-tune electronic properties. mdpi.comnih.gov
Bioisosteric Replacement: Replacing the carboxylic acid group with other acidic functional groups (e.g., a tetrazole) to potentially improve metabolic stability or cell permeability while retaining the key acidic interaction.
Scaffold Hopping: Replacing the quinoxaline core with other heterocyclic systems while maintaining the key pharmacophoric features to discover novel intellectual property or improved drug-like properties.
Conformational Constraint: Introducing further rigidity into the molecule to lock it into its bioactive conformation, which can reduce the entropic penalty of binding and increase potency.
Through these iterative cycles of design, synthesis, and biological testing, guided by a continuously refined pharmacophore model, the initial lead compound can be optimized into a clinical candidate with a superior therapeutic profile. nih.gov
Identification of Key Structural Features for Desired Activity
The quinoxaline core, a fusion of benzene and pyrazine rings, serves as a critical scaffold in medicinal chemistry due to its wide range of biological activities. core.ac.uk The structure-activity relationship (SAR) of quinoxaline derivatives reveals that the biological effects can be significantly modulated by the nature and position of various substituents on this core structure.
A foundational aspect of the SAR of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid and its analogs is the quinoxaline ring system itself, which is known to interact with various biological targets. researchgate.net Modifications to this core are pivotal in determining the compound's efficacy and potency. For instance, the introduction of a carboxylic acid group at different positions on the quinoxaline ring has been shown to produce a wide variance in activity. nih.gov Specifically, substitution at the 5-position was found to enhance both efficacy and potency in certain contexts. nih.gov
The acrylic acid side chain, (2E)-3-(prop-2-enoic acid), is another crucial feature. The propenoic acid moiety provides a Michael acceptor, a reactive site that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes or proteins. This covalent interaction can lead to irreversible inhibition, a desirable attribute for certain therapeutic targets. The stereochemistry of the double bond, being in the (E) configuration, is also important for proper orientation within the target's binding site.
Further SAR studies have explored the impact of various substitutions on the quinoxaline ring. For example, the introduction of different groups at the 2-position of the quinoxaline ring, such as halogens, methyl-esters, carboxamides, or hydroxyl groups, can alter the steric and electronic properties of the molecule. nih.gov These changes can influence the compound's solubility, bioavailability, and interaction with target proteins. nih.gov
In the context of specific biological activities, such as antiviral or anticancer effects, the SAR can be highly specific. For instance, in the development of antiviral quinoxaline derivatives, the introduction of 2-furyl moieties at the 2nd and 3rd positions of the quinoxaline core, along with substituted phenyl groups or heterocycles linked via an amide bond at the 6th position, has yielded compounds with significant potency. nih.gov
The following table summarizes the key structural features and their general impact on the activity of quinoxaline derivatives:
| Structural Feature | Impact on Activity |
| Quinoxaline Core | Essential scaffold for biological activity. core.ac.uk |
| (2E)-prop-2-enoic acid side chain | Provides a Michael acceptor for potential covalent modification of targets. |
| Position of Carboxylic Acid Group | Substitution at the 5-position has been shown to improve efficacy and potency. nih.gov |
| Substituents on the Quinoxaline Ring | Halogens, esters, amides, and hydroxyl groups can modulate steric and electronic properties, affecting solubility and target interaction. nih.gov |
| Specific Aromatic/Heterocyclic Substitutions | Introduction of moieties like 2-furyl groups can lead to highly potent compounds for specific activities like antiviral effects. nih.gov |
A consensus pharmacophore model, which combines common structural features from multiple active molecules, can be a valuable tool in identifying key interaction points. nih.gov For quinoxaline derivatives, the pharmacophore often includes hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings that are crucial for binding to the target. researchgate.netnih.gov
Strategies for Enhancing Selectivity and Potency
The development of potent and selective analogs of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid involves a variety of strategic modifications to its core structure. These strategies aim to optimize the compound's interaction with its biological target while minimizing off-target effects.
One primary strategy is the modification of the quinoxaline ring system . This can be achieved by introducing various substituents at different positions. For example, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the quinoxaline core, which in turn can influence its binding affinity and reactivity. A systematic approach involves modifying different parts of the molecule, such as the pyridine (B92270) fragment (moiety A), a triazole fragment (moiety B), and the quinoxaline ring itself (moiety C), to explore the structure-activity relationship comprehensively. nih.gov
Bioisosteric replacement is another powerful strategy used to enhance selectivity and potency. cambridgemedchemconsulting.com This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. cambridgemedchemconsulting.com For instance, replacing a carbon atom with a sulfur atom has been shown to sometimes lead to a decrease in affinity for one target (like COX-1) while maintaining or improving activity against another (like COX-2), thereby enhancing selectivity. nih.gov Common bioisosteric replacements include swapping a phenyl group for a pyridyl or thiophene (B33073) group, or replacing a hydroxyl group with a fluorine atom or a methoxy (B1213986) group. cambridgemedchemconsulting.com Saturated bioisosteres, such as bicyclo[1.1.1]pentane, can be used to replace benzene rings to improve properties like aqueous solubility and metabolic stability. semanticscholar.org
The modification of the acrylic acid side chain also presents opportunities for enhancement. Altering the length or rigidity of this chain can affect how the molecule fits into the binding pocket of the target protein. For example, replacing the propenone moiety with a propynone scaffold has been explored in the design of dual inhibitors of cyclooxygenases and lipoxygenases. sigmaaldrich.com
Furthermore, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in guiding the design of more potent and selective analogs. mdpi.com These methods help to identify the key steric, electrostatic, hydrophobic, and hydrogen-bonding features that are crucial for biological activity, allowing for a more rational design of new compounds. mdpi.com
The following table outlines some of the key strategies and their potential outcomes for enhancing the selectivity and potency of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid analogs:
| Strategy | Description | Potential Outcome |
| Quinoxaline Ring Substitution | Introduction of various functional groups (electron-withdrawing/donating) at different positions on the quinoxaline core. nih.gov | Modulation of electronic properties, leading to improved binding affinity and selectivity. |
| Bioisosteric Replacement | Substitution of atoms or groups with others having similar properties (e.g., C for S, phenyl for pyridyl). cambridgemedchemconsulting.comnih.gov | Enhanced selectivity, improved metabolic stability, and altered physicochemical properties. cambridgemedchemconsulting.comsemanticscholar.org |
| Side Chain Modification | Altering the length, rigidity, or chemical nature of the acrylic acid side chain. sigmaaldrich.com | Optimized fit within the target's binding site, potentially leading to increased potency. |
| Computational Modeling (3D-QSAR) | Using computer models to understand the relationship between molecular structure and biological activity. mdpi.com | Rational design of new analogs with predicted higher potency and selectivity. |
By employing these strategies, researchers can systematically refine the structure of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid to develop analogs with superior therapeutic profiles.
Computational and Theoretical Investigations
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a ligand, such as (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, might interact with a protein target.
Studies on various quinoxaline (B1680401) derivatives have shown that the quinoxaline scaffold is a versatile pharmacophore capable of interacting with numerous biological targets. nih.gov When docked with protein active sites, these compounds typically form interactions through hydrogen bonds, hydrophobic interactions, and π-π stacking.
For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, the quinoxaline ring system, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The acrylic acid side chain provides both a hydrogen bond donor (the carboxylic acid's -OH group) and acceptor (the carbonyl oxygen). The aromatic nature of the quinoxaline ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.
Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of this interaction. Docking studies on similar quinoxaline-based compounds have reported significant binding energies, suggesting strong and stable interactions with their respective targets. nih.govnih.gov For instance, certain quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov Another study on a quinoline-based inhibitor targeting the elastase enzyme reported a docking score of -7.4 kcal/mol, indicating strong binding affinity. nih.gov These findings suggest that (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid would also be expected to exhibit strong binding affinities to specific protein targets.
The structural similarity of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid to other bioactive quinoxalines allows for the prediction of its potential biological targets through computational target prediction tools. These tools work by comparing the query molecule to a database of known ligands with experimentally validated targets.
Based on studies of related quinoxaline structures, a range of potential enzyme families has been identified as likely targets. johnshopkins.eduresearchgate.net These often include kinases, lyases, phosphatases, and oxidoreductases. Kinases, in particular, are a common target for quinoxaline-containing compounds in anticancer research. nih.govresearchgate.netsemanticscholar.org The Swiss Target Prediction tool, when used on analogous structures, has predicted high probabilities of interaction with these enzyme classes. researchgate.net
Table 1: Predicted Potential Biological Target Classes for Quinoxaline Derivatives This table is illustrative and based on predictions for structurally similar compounds.
| Target Class | Predicted Probability | Key Function | Potential Therapeutic Area |
|---|---|---|---|
| Kinases | High | Signal Transduction, Cell Growth | Oncology, Inflammation |
| Lyases | Moderate | Cleavage of chemical bonds | Metabolic Disorders |
| Phosphatases | Moderate | Dephosphorylation | Signal Transduction, Diabetes |
| G protein-coupled receptors (GPCRs) | Moderate | Signal Transduction | Various |
| Oxidoreductases | Low | Catalysis of redox reactions | Metabolic Disorders |
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding a molecule's stability and reactivity.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, the HOMO is expected to be distributed primarily over the electron-rich quinoxaline ring system. The LUMO, conversely, would likely be located on the electron-withdrawing acrylic acid moiety and the pyrazine (B50134) part of the quinoxaline nucleus.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov Theoretical studies on related heterocyclic compounds have shown that modifications to substituents can tune this energy gap, thereby altering the molecule's reactivity. researchgate.net
Table 2: Illustrative DFT-Calculated Electronic Properties These values are representative examples based on typical findings for similar aromatic carboxylic acids and are not specific experimental data for the title compound.
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity and selectivity. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
These descriptors are invaluable for comparing the reactivity of different compounds and predicting how they might behave in chemical reactions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov
On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, these regions would be concentrated around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid group. Regions of positive electrostatic potential (colored blue) denote a deficiency of electrons and are prone to nucleophilic attack. These would be found primarily around the hydrogen atoms, particularly the acidic hydrogen of the carboxyl group. This visualization helps in understanding and predicting intermolecular interactions, such as hydrogen bonding, which are fundamental to ligand-protein binding.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules.
A thorough search of scientific literature and chemical databases did not yield any specific molecular dynamics (MD) simulation studies conducted on (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid. Consequently, there is no available data regarding its conformational flexibility or stability within biological environments. While studies exist for other quinoxaline derivatives, this specific information for the target compound is not present in the reviewed literature.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal.
A review of crystallographic and computational chemistry databases reveals no published studies that have performed Hirshfeld surface analysis on (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid. Therefore, there is no specific information or data table available concerning the quantification of its intermolecular interactions using this method.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide key insights into its molecular framework.
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons reveal their electronic environment and spatial relationships. The spectrum of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, recorded in DMSO-d₆, shows distinct signals corresponding to the different protons in the molecule. The protons of the quinoxaline (B1680401) ring typically appear in the aromatic region, while the vinylic protons of the propenoic acid chain exhibit characteristic splitting patterns indicative of their trans configuration.
| ¹H NMR (DMSO-d₆) Chemical Shifts (ppm) | ¹³C NMR (DMSO-d₆) Chemical Shifts (ppm) |
| Signal | δ (ppm) |
| Quinoxaline-H | 8.99 (s, 1H) |
| Quinoxaline-H | 8.21-8.12 (m, 2H) |
| Quinoxaline-H | 7.96-7.87 (m, 2H) |
| Vinylic-H | 7.82 (d, J = 16.0 Hz, 1H) |
| Vinylic-H | 6.88 (d, J = 16.0 Hz, 1H) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, typically recorded using a KBr pellet, displays several characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.
Key absorptions include a broad band in the region of 3435 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group. A sharp peak around 1701 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The C=C stretching of the vinylic group is observed at approximately 1634 cm⁻¹, and the C=N stretching of the quinoxaline ring appears around 1541 cm⁻¹.
| IR Absorption Bands (cm⁻¹) |
| Vibrational Mode |
| O-H stretch (carboxylic acid) |
| C=O stretch (carboxylic acid) |
| C=C stretch (vinylic) |
| C=N stretch (quinoxaline) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the molecular formula. The experimentally determined mass is compared to the calculated mass for the proposed formula, and a close match provides strong evidence for the compound's identity. The molecular formula for (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is C₁₁H₈N₂O₂.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While X-ray crystallographic data for the specific title compound is not widely reported in the surveyed literature, this technique would be invaluable for confirming the planar structure of the quinoxaline ring system and the trans geometry of the propenoic acid side chain in the solid state.
Elemental Analysis (CHN)
Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the molecular formula derived from mass spectrometry. For (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid (C₁₁H₈N₂O₂), the calculated elemental composition is approximately 66.67% carbon, 4.07% hydrogen, and 14.13% nitrogen. Experimental values from elemental analysis that are in close agreement with these calculated percentages provide strong evidence for the purity and identity of the synthesized compound.
UV-Vis Spectroscopy for Photophysical Properties
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and can be used to study its photophysical properties. The UV-Vis spectrum of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid would be expected to show absorption bands corresponding to the π-π* transitions of the aromatic quinoxaline ring and the conjugated system of the propenoic acid moiety. The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution.
Emerging Research Directions and Potential Non Clinical Applications
Development as Fluorescent Materials and Dyes
Quinoxaline (B1680401) and its derivatives are recognized as a significant class of heterocyclic fluorophores. The inherent properties of the quinoxaline ring, such as its electron-accepting nature and the ability to create a highly extended π-electron system, make it an excellent scaffold for developing fluorescent materials. nih.govnih.gov The absorption and emission wavelengths can be readily tuned by chemical modification, such as by altering substituents on the quinoxaline core. nih.gov
Derivatives have been specifically designed to act as fluorescent dyes and chemosensors. nih.gov For example, certain aminoquinoxaline-based derivatives have been developed as water-soluble, dual-colorimetric and fluorescent sensors for measuring pH in aqueous media, a critical parameter in many biological and environmental systems. mdpi.com These sensors exhibit shifts in both their absorption and emission bands in response to changes in acidity. mdpi.com The development of novel quinoxaline-derived ionic liquids has also yielded materials with unique photophysical properties, including dual or triple emissions and large Stokes shifts, which are beneficial for advanced imaging applications. researchgate.net These characteristics underscore the potential of quinoxaline-based structures in creating sophisticated sensors and dyes for various scientific and industrial purposes.
Applications in Organic Electronics and Semiconductors
The quinoxaline framework is a promising candidate for the core unit of high-performance semiconductors. nih.gov Its strong electron-accepting properties, which stem from the two symmetric unsaturated nitrogen atoms in the pyrazine (B50134) ring, make it an attractive component in the design of organic electronic materials. researchgate.net Researchers have utilized quinoxaline-based acceptors in conjunction with various donor molecules to create oligomers and polymers with low band gaps, a key characteristic for efficient semiconductor performance. nih.gov
In the field of organic photovoltaics, quinoxaline derivatives have been investigated as electron-accepting components. Their ability to facilitate charge separation and transport is crucial for the function of OPV devices. Studies have demonstrated that incorporating the quinoxaline unit into two-dimensional donor-acceptor structures can be an effective strategy for developing materials for OPV applications. researchgate.net
The fluorescent properties of quinoxaline derivatives also make them suitable for use in electroluminescent materials, which are the foundation of organic light-emitting diodes (OLEDs). Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been used to predict the excitation energies and emission spectra of quinoxalinone-based molecules, confirming their potential in electroluminescent applications. nih.gov The ability to tune the electronic and optical properties through chemical synthesis allows for the development of materials that can emit light across different wavelengths, which is essential for display and lighting technologies.
A significant area of research for quinoxaline derivatives is their use as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov In a typical DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor, generating an electric current. Metal-free organic dyes based on a donor-π-acceptor (D-π-A) architecture are particularly promising due to their high molar extinction coefficients and the ease with which their properties can be modified. researchgate.net
| Dye Structure Type | Key Feature | Achieved Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| D-A-π-A | Quinoxaline as an additional electron acceptor. | 5.56% | researchgate.net |
| D-π-RS-π-A | Rigidified dithienoquinoxaline spacer. | up to 8.51% | researchgate.net |
| D-A'-A | Dithienoquinoxaline as an internal acceptor. | up to 8.41% | researchgate.net |
| DD-π-AA | Dual donor, dual acceptor with quinoxaline bridge. | Broadly absorbing in Near-Infrared (NIR) region. | researchgate.net |
Role as Chemical Probes for Biological Pathways
The intrinsic fluorescent properties of the quinoxaline scaffold make it an excellent platform for the development of chemical probes to study biological systems. nih.govmdpi.com These probes can be designed to detect specific ions, molecules, or changes in the cellular environment, often with a "turn-on" fluorescent response that provides high sensitivity. nih.govresearchgate.net
Recent research highlights this potential:
Ion and Small Molecule Detection: A quinoxaline fluorescent probe, QPDMT, was specifically designed for the real-time detection of acetate (B1210297) ions (AcO⁻) in living cells, exhibiting a low detection limit of 30 nM and high selectivity. nih.govresearchgate.net Another probe was developed for the highly sensitive detection of cysteine, an important amino acid, in food samples and for bioimaging. researchgate.net
Environmental Sensing: Researchers have created quinoxaline-based fluorescent probes to estimate the polarity of protein binding sites and to function as pH sensors in aqueous solutions. mdpi.comrsc.org
Targeting and Imaging: Radio-labeled quinoxaline derivatives have been synthesized as probes for targeting and imaging melanoma, showing significant tumor uptake and fast clearance from non-target organs. acs.org
Probing Molecular Interactions: Quinoxaline derivatives have been used in fluorescence polarization assays to identify molecules that can disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA, a key process for viral replication. nih.gov
These examples demonstrate the versatility of quinoxaline-based compounds as molecular tools for visualizing and quantifying specific components and processes within complex biological environments.
Potential in Agricultural Chemistry
The quinoxaline structural motif is present in numerous natural products and has been identified as a key pharmacophore for developing new agrochemicals. rsc.orgacs.org Research has demonstrated that synthetic quinoxaline derivatives possess a wide range of pesticidal activities. nih.govacs.org
Herbicides: Certain quinoxaline derivatives have been found to be potent herbicides. nih.govacs.org For example, the compound 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile was identified as a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide. researchgate.netacs.org Other derivatives have been studied as potential herbicide safeners, which protect crops from herbicide injury by enhancing the activity of detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). researchgate.net
Fungicides: Many quinoxaline-based compounds exhibit significant fungicidal activity against a variety of plant pathogens. nih.govacs.org Studies have shown some derivatives to be more effective than commercial fungicides like azoxystrobin (B1666510) against Rhizoctonia solani, the fungus that causes rice sheath blight. nih.gov Other research has identified novel quinoxaline-2-oxyacetate hydrazide derivatives with remarkable inhibitory effects against pathogens such as Botrytis cinerea and Gibberella zeae. rsc.org
Insecticides: Insecticidal properties have also been reported for some quinoxaline derivatives, highlighting their potential for broad-spectrum pest control in agriculture. nih.govresearchgate.netacs.org
The diverse biological activities of these compounds make the quinoxaline skeleton a promising starting point for the design of new generations of fungicides, herbicides, and insecticides. nih.govacs.org
Application as Corrosion Inhibitors
The quinoxaline scaffold is a foundational element in the design of organic corrosion inhibitors, particularly for protecting metals such as mild steel and zinc in aggressive acidic environments. The effectiveness of these molecules is attributed to the presence of multiple adsorption centers: the nitrogen heteroatoms containing lone pairs of electrons and the electron-rich aromatic system of the fused benzene (B151609) and pyrazine rings. These structural features promote the adsorption of the inhibitor onto the metal surface, creating a protective film that obstructs the electrochemical processes of corrosion.
It is strongly hypothesized that (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid would serve as an effective corrosion inhibitor through a similar mechanism. The molecule's adsorption onto a metal surface could occur through two primary modes:
Chemisorption: This involves the formation of coordinate bonds through electron sharing between the nitrogen atoms, the π-electrons of the quinoxaline system, and the vacant d-orbitals of the metal.
Physisorption: This mode involves electrostatic attractions between the protonated inhibitor molecule and a metal surface that has become negatively charged through the adsorption of anions from the acidic solution.
The presence of the acrylic acid side chain introduces additional oxygen atoms that can act as further active sites for adsorption, potentially enhancing the molecule's surface coverage and the stability of the protective film. Scientific investigations into closely related quinoxaline derivatives have consistently identified them as mixed-type inhibitors, indicating that they reduce the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The adsorption behavior of these compounds typically aligns with the Langmuir adsorption isotherm, which suggests the formation of a uniform monolayer on the metal surface.
Although specific experimental data for (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is not available, the performance of analogous quinoxaline derivatives provides a reliable benchmark for its potential efficacy.
Table 1: Corrosion Inhibition Performance of Selected Quinoxaline Derivatives on Mild Steel in 1 M HCl (Disclaimer: This table presents data for analogous compounds to illustrate potential efficacy, as specific data for (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is not available in the cited literature.)
| Inhibitor Name | Concentration (M) | Inhibition Efficiency (%) | Type of Inhibition | Adsorption Isotherm | Reference |
| (E)-3-styrylquinoxalin-2(1H)-one | 5 x 10⁻⁴ | 89.2 | Mixed-Type | Langmuir | |
| (E)-1-benzyl-3-(4-methoxystyryl) quinoxalin-2(1H)-one | 5 x 10⁻⁴ | 93.8 | Mixed-Type | Langmuir | |
| Quinoxaline Derivative (Q3) | 1 x 10⁻³ | 96.9 | Mixed-Type | Langmuir | |
| Quinoxaline Derivative (Q4) | 1 x 10⁻³ | 95.7 | Mixed-Type | Langmuir | |
| 2-phenyl-3-(prop-2-yn-1-yloxy) quinoxaline | 1 x 10⁻³ | 98.1 | Mixed-Type | Langmuir |
Future research should aim to experimentally validate the corrosion inhibition capabilities of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid , quantify its inhibition efficiency at various concentrations, and definitively characterize its mechanism of action on different metallic substrates.
Future Perspectives in Heterocyclic Synthesis Methodologies
The quinoxaline ring is widely regarded as a "privileged scaffold" in the fields of medicinal chemistry and materials science. This status fuels continuous interest in the development of novel synthetic methodologies to access new and complex quinoxaline-based heterocyclic frameworks. (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid stands as a versatile but currently underutilized building block for such synthetic endeavors. Its prospective value lies in the targeted chemical manipulation of its two principal functional domains: the acrylic acid side chain and the quinoxaline core.
The α,β-unsaturated carboxylic acid moiety is a particularly reactive functional group, amenable to a wide array of organic transformations:
Amide and Ester Formation: The carboxylic acid can be readily transformed into a vast range of amides or esters through reactions with diverse libraries of amines or alcohols. This provides a direct route for introducing new functionalities and assembling larger molecular structures. For example, coupling the acid with other heterocyclic amines could produce complex, multi-scaffold molecules with significant pharmacological potential.
Michael Addition: The electron-deficient carbon-carbon double bond is an ideal substrate for 1,4-conjugate addition reactions (Michael addition) involving a broad spectrum of nucleophiles, such as amines, thiols, and malonate esters. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the β-position of the side chain.
Cycloaddition Reactions: The alkene component can participate in various cycloaddition reactions. A [3+2] cycloaddition with organic azides, for example, could be employed to synthesize novel triazole-containing quinoxaline derivatives.
Functional Group Interconversion: The carboxylic acid group can be selectively reduced to the corresponding alcohol or converted into other reactive intermediates like acyl azides. This opens up pathways to produce amines via the Curtius rearrangement or to form isocyanates for further derivatization.
While the quinoxaline ring is generally stable, it allows for further functionalization, such as electrophilic substitution on its benzene ring, to modulate the electronic and biological properties of the final compounds. The development of synthetic strategies that employ (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid as a key precursor could facilitate the discovery of novel pyrrolo[1,2-a]quinoxalines, spiro-compounds, and other fused heterocyclic systems that are challenging to synthesize via current methods. The application of green chemistry principles, including one-pot syntheses and the use of recyclable catalysts, will be instrumental in ensuring these new synthetic routes are both efficient and environmentally sustainable.
Q & A
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
